molecular formula C7H13NO2 B6329795 (3S,5R)-5-Methylpiperidine-3-carboxylic acid CAS No. 1638744-19-0

(3S,5R)-5-Methylpiperidine-3-carboxylic acid

Cat. No. B6329795
CAS RN: 1638744-19-0
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-RITPCOANSA-N
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Description

“(3S,5R)-5-Methylpiperidine-3-carboxylic acid” is a chemical compound with the CAS number 1638744-19-0 .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H13NO2, and its molecular weight is 143.18 .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 267.0±33.0 °C, and its predicted density is 1.062±0.06 g/cm3 . The predicted pKa is 3.88±0.40 .

Scientific Research Applications

Carbapenem Biosynthesis and Stereoinversion

The stereochemical intricacies of carbapenem biosynthesis highlight a significant application of (3S,5R)-5-Methylpiperidine-3-carboxylic acid and its related compounds. This process involves a complex stereoinversion mechanism that converts L-proline into various carbapenam and carbapenem compounds, which are critical in the production of beta-lactam antibiotics. Studies have clarified the stereochemical assignments of these compounds and demonstrated the role of the enzyme CarC in the stereoinversion process. CarC mediates the transformation of (3S,5S)-carbapenam carboxylic acid into the (5R)-carbapenem, shedding light on the biosynthetic pathway and enzymatic mechanisms underlying the formation of these valuable antibiotic structures (Stapon, Li, & Townsend, 2003).

Synthesis and Stereochemical Investigations

The synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in the broader context of carbapenem biosynthesis have been extensively explored. These findings not only enhance our understanding of the biosynthetic pathways involved but also offer insights into potential synthetic routes for developing novel antibiotics. The ability to manipulate the stereochemistry of these molecules opens avenues for the creation of drugs with improved efficacy and reduced resistance (Stapon, Li, & Townsend, 2003).

Enantiomers as Chiral Resolving Agents

The study of enantiomers of related compounds, such as (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, showcases another application. These compounds serve as chiral discriminating agents, essential in the pharmaceutical industry for the separation of enantiomers, which can have dramatically different biological activities. Such research contributes to the development of more effective and safer pharmaceuticals by ensuring that only the desired enantiomer is used in drug formulations (Piwowarczyk et al., 2008).

Supramolecular Chemistry and Crystal Engineering

Research into the cocrystallization of N-donor type compounds with acids like 5-sulfosalicylic acid reveals the significance of this compound and its analogs in supramolecular chemistry. These studies provide valuable insights into the design and synthesis of molecular cocrystals with potential applications ranging from pharmaceuticals to materials science. Understanding the hydrogen-bonding synthons and their effects on crystal packing can lead to the development of new materials with tailored properties (Wang et al., 2011).

properties

IUPAC Name

(3S,5R)-5-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSIHCOUDRMMA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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